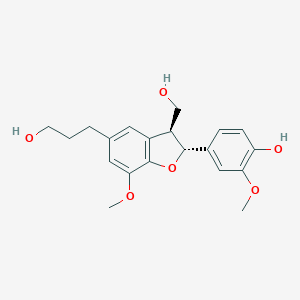

(2R,3S)-Dihydrodehydroconiferyl alcohol

Übersicht

Beschreibung

“(2R,3S)-Dihydrodehydroconiferyl alcohol” is a chemical compound that falls under several categories such as 1-benzofurans, guaiacols, guaiacyl lignin, and primary alcohol . It has a molecular formula of C20H24O6 .

Synthesis Analysis

The synthesis of “(2R,3S)-Dihydrodehydroconiferyl alcohol” could potentially involve the use of Mosher ester analysis, a commonly used nuclear magnetic resonance (NMR)-based method for deducing the configuration of otherwise unknown stereogenic, secondary carbinol (alcohol) centers .

Molecular Structure Analysis

The molecular structure of “(2R,3S)-Dihydrodehydroconiferyl alcohol” can be determined using the Cahn-Ingold-Prelog (CIP) rules. These rules are used for assigning an R/S designation to a chiral center .

Chemical Reactions Analysis

“(2R,3S)-Dihydrodehydroconiferyl alcohol” is a guaiacyl lignin . Lignin is a complex organic polymer that provides rigidity to plant cell walls and is involved in various biological roles.

Physical And Chemical Properties Analysis

Diastereomers, such as “(2R,3S)-Dihydrodehydroconiferyl alcohol”, are not mirror images of each other and non-superimposable. They can have different physical properties and reactivity. They have different melting points and boiling points and different densities .

Wissenschaftliche Forschungsanwendungen

Photocatalytic Splitting of Alcohols : A study by Chai et al. (2016) in the Journal of the American Chemical Society discusses the use of a Ni-modified CdS photocatalyst for efficient visible light-driven splitting of alcohols into hydrogen and corresponding carbonyl compounds. This process has potential applications in hydrogen production and the chemical industry (Chai et al., 2016).

Role in Lignification : Mäder and Füssl (1982) in Plant Physiology highlight the role of coniferyl alcohol in peroxidase-mediated lignification, a process crucial for the generation of lignin in plant cell walls (Mäder & Füssl, 1982).

Pathway in Maize Lignin Formation : Research by Ralph et al. (1994) in the Journal of the American Chemical Society used NMR methods to study the incorporation pathway of p-coumaric acid into maize lignin, revealing insights into the biochemical pathways of lignin formation (Ralph et al., 1994).

Antioxidant Properties in Aged Garlic Extract : Matsutomo, Stark, and Hofmann (2013) identified (2R,3S)-Dihydrodehydroconiferyl alcohol and its dilignols as major antioxidants in aged garlic extract, highlighting its potential for health-related applications (Matsutomo et al., 2013).

Antioxidant Neolignan and Phenolic Glucosides : A study by Hu et al. (2014) in Fitoterapia isolated new glucosides from Euterpe oleracea fruit, demonstrating significant antioxidant activity, indicating potential applications in nutrition and health (Hu et al., 2014).

Enzymatic Oxidation in Phenylpropenol Metabolism : Kasahara et al. (2006) in Phytochemistry discuss a phenylpropenal double-bond reductase that plays a role in plant defense by converting coniferyl and other aldehydes into dihydro derivatives, suggesting applications in understanding plant defense mechanisms (Kasahara et al., 2006).

Polymerization Catalyzed by Peroxidase : Fournand, Cathala, and Lapierre (2003) in Phytochemistry used capillary zone electrophoresis to study the polymerization of coniferyl alcohol catalyzed by horseradish peroxidase, which is vital for understanding lignin formation in plants (Fournand et al., 2003).

Potential Antitumor Agents : Pieters et al. (1999) in the Journal of Medicinal Chemistry synthesized dihydrobenzofuran lignans related to (2R,3S)-Dihydrodehydroconiferyl alcohol, showing potential as antitumor agents that inhibit tubulin polymerization (Pieters et al., 1999).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of (2R,3S)-Dihydrodehydroconiferyl alcohol are the MAPK and PKC pathways . These pathways play a crucial role in cell signaling and are involved in a variety of cellular activities such as cell growth, differentiation, and apoptosis .

Mode of Action

(2R,3S)-Dihydrodehydroconiferyl alcohol interacts with its targets by amplifying the upstream steps of the MAPK and PKC pathways . This amplification leads to an increase in the activity of these pathways, resulting in enhanced cell signaling .

Biochemical Pathways

The compound affects the MAPK and PKC pathways, which are involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus . The downstream effects of these pathways include the regulation of gene expression, cell growth, and apoptosis .

Pharmacokinetics

It is known that the compound is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone . These properties may impact the bioavailability of the compound, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of (2R,3S)-Dihydrodehydroconiferyl alcohol’s action include the induction of neurite outgrowth and the enhancement of nerve growth factor (NGF)-induced neurite outgrowth from PC12 cells . These effects are likely due to the compound’s interaction with the MAPK and PKC pathways .

Eigenschaften

IUPAC Name |

4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3/t15-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLZVJIHPWRSQQ-BEFAXECRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrodehydroconiferyl alcohol, (7R,8S)-(-)- | |

CAS RN |

126253-41-6 | |

| Record name | Dihydrodehydroconiferyl alcohol, (7R,8S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126253416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDRODEHYDROCONIFERYL ALCOHOL, (7R,8S)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B91L473ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

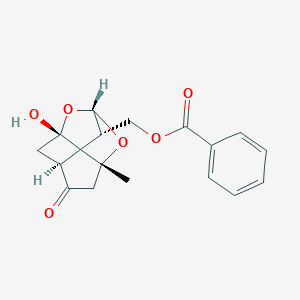

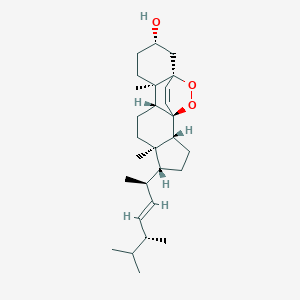

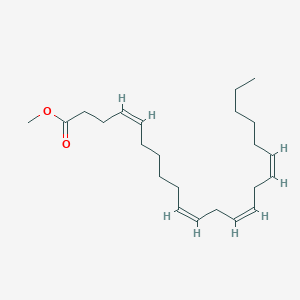

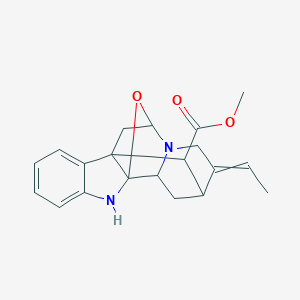

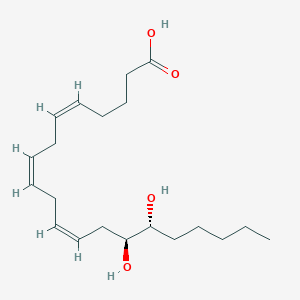

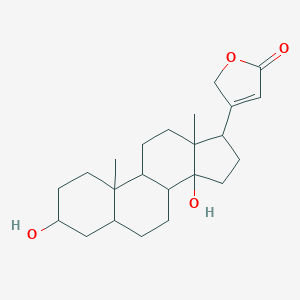

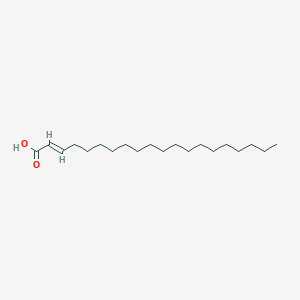

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 7R,8S-Dihydrodehydrodiconiferyl alcohol?

A1: The molecular formula of 7R,8S-Dihydrodehydrodiconiferyl alcohol is C20H24O6, and its molecular weight is 360.4 g/mol.

Q2: What spectroscopic data is available for characterizing 7R,8S-Dihydrodehydrodiconiferyl alcohol?

A2: Researchers utilize various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Mass Spectrometry (MS), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV) spectroscopy, and Circular Dichroism (CD) spectroscopy, to elucidate the structure and properties of 7R,8S-Dihydrodehydrodiconiferyl alcohol. These techniques provide information about the compound's connectivity, functional groups, stereochemistry, and interactions with light. [, , , , , , , , , , , , , , ]

Q3: Has 7R,8S-Dihydrodehydrodiconiferyl alcohol demonstrated any notable biological activity?

A3: Yes, 7R,8S-Dihydrodehydrodiconiferyl alcohol, alongside other isolated compounds, exhibited a protective effect against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes. [] Furthermore, it has shown significant inhibitory effects on lipopolysaccharide (LPS)-stimulated prostaglandin E2 (PGE2) production in RAW 264.7 cells, suggesting potential anti-inflammatory properties. []

Q4: Which plant species are known to contain 7R,8S-Dihydrodehydrodiconiferyl alcohol?

A4: 7R,8S-Dihydrodehydrodiconiferyl alcohol has been isolated from a variety of plant species, including but not limited to:

- Salacia chinensis []

- Xanthium sibiricum []

- Viola philippica []

- Campanula takesimana []

- Lonicera japonica []

- Hedyotis uncinella []

- Amorphophallus konjac []

- Codonopsis pilosula []

- Litsea cubeba []

- Michelia compressa []

- Spiraea salicifolia []

- Leontopodium leontopodioides []

- Arctium lappa []

- Quercus glauca []

- Vitis thunbergii var. taiwaniana []

- Magnolia biondii []

- Cornus officinalis []

- Litchi chinensis []

- Securidaca inappendiculata []

- Neoalsomitra integrifoliola []

- Acanthopanax senticosus []

Q5: Have there been any studies investigating the potential of 7R,8S-Dihydrodehydrodiconiferyl alcohol derivatives or structural analogs?

A5: While the provided research focuses primarily on isolating and characterizing 7R,8S-Dihydrodehydrodiconiferyl alcohol, several studies identified closely related compounds, including glycosylated derivatives. For example, researchers found (7R,8S)-dihydrodehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside in Viola philippica, Campanula takesimana, Litsea cubeba, Leontopodium leontopodioides, Quercus glauca, and Securidaca inappendiculata. [, , , , , ] These findings suggest that structural modifications, such as glycosylation, may occur naturally and could be explored further to understand their influence on the compound's activity and properties.

Q6: What analytical methods are typically used to detect and quantify 7R,8S-Dihydrodehydrodiconiferyl alcohol?

A6: High-performance liquid chromatography (HPLC), often coupled with techniques like mass spectrometry (HPLC-MS), is commonly employed for separating, identifying, and quantifying 7R,8S-Dihydrodehydrodiconiferyl alcohol in complex plant extracts. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

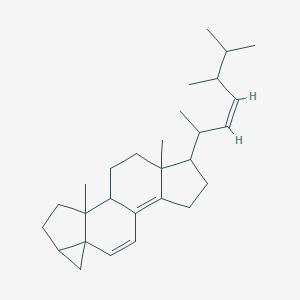

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)

![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)